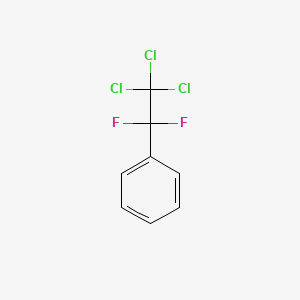

(2,2,2-Trichloro-1,1-difluoroethyl)benzene

Overview

Description

(2,2,2-Trichloro-1,1-difluoroethyl)benzene, also known as TCDD, is a halogenated hydrocarbon compound that is used in a variety of scientific research applications. It is a colorless, odorless, and tasteless liquid that has a boiling point of 68.2°C. It has been extensively studied due to its wide range of biological effects, which can be both beneficial and detrimental.

Scientific Research Applications

(2,2,2-Trichloro-1,1-difluoroethyl)benzene has been used extensively in scientific research due to its wide range of biological effects. It has been used to study the effects of endocrine disruptors on reproduction and development, as well as to study the effects of environmental contaminants on the immune system. It has also been used to study the effects of environmental pollutants on the nervous system, as well as to study the effects of environmental toxins on the liver and other organs.

Mechanism of Action

The mechanism of action of (2,2,2-Trichloro-1,1-difluoroethyl)benzene is not well understood, but it is believed to act as an agonist of the aryl hydrocarbon receptor (AhR). This receptor is expressed in a variety of tissues and is involved in the regulation of a number of physiological processes. It is believed that (2,2,2-Trichloro-1,1-difluoroethyl)benzene binds to the AhR and activates it, leading to the production of a variety of biologically active molecules, such as cytokines and growth factors.

Biochemical and Physiological Effects

(2,2,2-Trichloro-1,1-difluoroethyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to cause DNA damage, induce apoptosis, and alter gene expression. It has also been shown to cause oxidative stress and to interfere with the endocrine system, leading to a variety of reproductive and developmental effects. It has also been shown to cause immunotoxicity and to interfere with the nervous system, leading to a variety of neurological effects.

Advantages and Limitations for Lab Experiments

(2,2,2-Trichloro-1,1-difluoroethyl)benzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has a wide range of biological effects. However, there are also some limitations to its use in laboratory experiments. It is not water-soluble and is not readily metabolized, meaning that it can accumulate in the body and cause long-term effects.

Future Directions

There are a number of potential future directions for (2,2,2-Trichloro-1,1-difluoroethyl)benzene research. One potential direction is to further investigate the mechanism of action of (2,2,2-Trichloro-1,1-difluoroethyl)benzene and to identify potential therapeutic targets. Another potential direction is to investigate the effects of (2,2,2-Trichloro-1,1-difluoroethyl)benzene on other organs and systems, such as the cardiovascular system, the gastrointestinal system, and the immune system. Additionally, further research could be done to investigate the long-term effects of (2,2,2-Trichloro-1,1-difluoroethyl)benzene exposure and to develop methods to reduce the toxicity of (2,2,2-Trichloro-1,1-difluoroethyl)benzene. Finally, research could be done to investigate the potential for (2,2,2-Trichloro-1,1-difluoroethyl)benzene to be used as a therapeutic agent in the treatment of a variety of diseases and conditions.

Synthesis Methods

(2,2,2-Trichloro-1,1-difluoroethyl)benzene is typically synthesized through the reaction of trichloroacetyl chloride and 1,1-difluoroethylene. This reaction is carried out in the presence of anhydrous magnesium sulfate and a catalytic amount of sulfuric acid. The reaction is typically carried out at a temperature of 0°C and a pressure of 1 atm. The reaction is highly exothermic and is typically complete within 1 hour.

properties

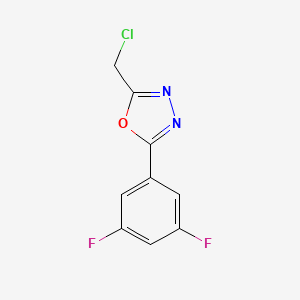

IUPAC Name |

(2,2,2-trichloro-1,1-difluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3F2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGATSUMHBONFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278854 | |

| Record name | (2,2,2-trichloro-1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2,2-Trichloro-1,1-difluoroethyl)benzene | |

CAS RN |

5415-66-7 | |

| Record name | Benzene, (2,2,2-trichloro-1,1-difluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5415-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10343 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10343 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2,2-trichloro-1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6326869.png)

![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)